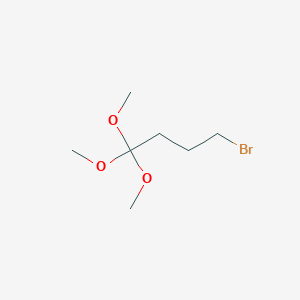
Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Übersicht
Beschreibung
Ethyl chloro((4-nitrophenyl)hydrazono)acetate is a chemical compound with the molecular formula C10H10ClN3O4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of Ethyl chloro((4-nitrophenyl)hydrazono)acetate is 271.66 . The exact structure can be determined using techniques such as NMR spectroscopy, but such data is not available in the sources I found.Physical And Chemical Properties Analysis
Ethyl chloro((4-nitrophenyl)hydrazono)acetate has a molecular weight of 271.66 . It has a density of 1.41g/cm^3 and a boiling point of 390.2°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis and Complex System Formation
Ethyl chloro((4-nitrophenyl)hydrazono)acetate plays a crucial role in regioselective synthesis processes that lead to the formation of complex pyrrole–pyrazole systems. The reaction of alkyl 2-chloroacetoacetate with various hydrazino derivatives, including 4-nitrophenylacetic acid hydrazide, facilitates the formation of corresponding hydrazone derivatives. These compounds, under specific conditions, undergo further reactions to yield 1-aminopyrrole rings and, eventually, complex NH CO CH-bridged pyrrole–pyrazole systems. This process showcases the compound's utility in synthesizing intricate molecular structures with potential applications in material science and pharmaceuticals (Attanasi, Filippone, Perrulli, & Santeusanio, 2001).
Nonlinear Optical Properties
Another significant application area is the investigation of nonlinear optical (NLO) properties. The synthesis and characterization of hydrazones, including those derived from nitrophenyl components, have been studied for their third-order NLO properties. Such materials are pivotal for developing optical devices like optical limiters and switches. Their ability to undergo two-photon absorption makes them suitable candidates for applications in photonics and optoelectronics (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Green Chemistry and Synthesis of Anti-Arthritic Compounds
In the realm of green chemistry, the compound has been implicated in the synthesis of biaryl structures through Suzuki coupling reactions, exemplified by the synthesis of Ethyl (4-Phenylphenyl)acetate. This process highlights an environmentally friendly approach to synthesizing compounds with potential anti-arthritic properties, thus demonstrating the compound's relevance in developing new therapeutic agents while adhering to green chemistry principles (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).
Safety And Hazards
The safety data sheet for Ethyl chloro((4-nitrophenyl)hydrazono)acetate suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with the skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor or Poison Control Center immediately in case of exposure .
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOPSNIZZCCXGW-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl chloro((4-nitrophenyl)hydrazono)acetate | |
CAS RN |
27143-13-1 | |
| Record name | Acetic acid, chloro((4-nitrophenyl)hydrazono)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















